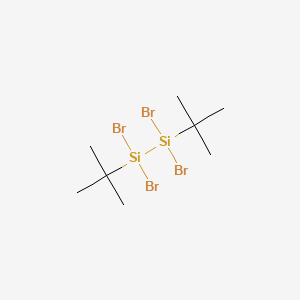
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- is a complex organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Preparation Methods
The synthesis of 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- can be achieved through various synthetic routes. One common method involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers . Another approach is the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved in its mechanism of action include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar compounds to 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- include:
2-Ethyl-3-hydroxy-4H-pyran-4-one: Known for its use in flavoring and fragrance industries.
Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one): Widely used as a flavor enhancer and in pharmaceuticals.
Hydroxymaltol (3,5-Dihydroxy-2-methyl-4H-pyran-4-one): Noted for its antioxidant properties. The uniqueness of 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
193352-78-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)pyran-4-one |
InChI |
InChI=1S/C20H32O4/c1-5-16(21)13-11-9-7-8-10-12-14-18-15(3)19(22)17(6-2)20(23-4)24-18/h5-14H2,1-4H3 |
InChI Key |
MLTLKTFNAFMXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C(C1=O)C)CCCCCCCCC(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




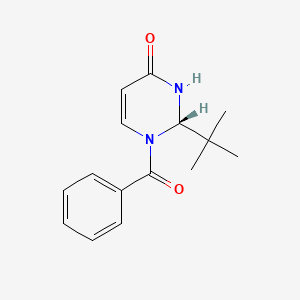
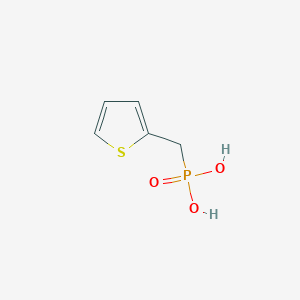

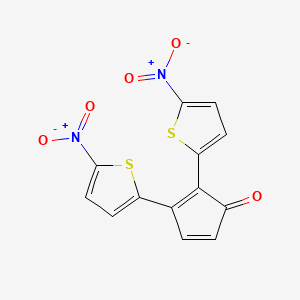
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
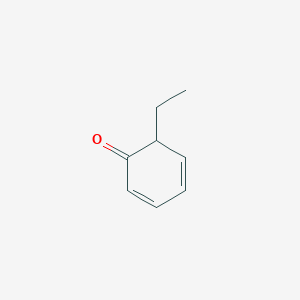
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
